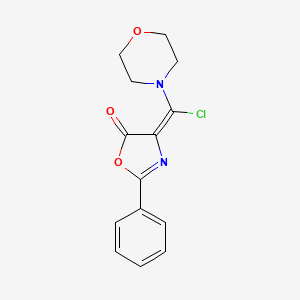
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of a chlorinated precursor with morpholine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature to ensure the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted oxazole compounds.
Scientific Research Applications
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine: A related compound with a similar structure but different functional groups.
Morpholine-Based Immonium Salts: Compounds that share the morpholine ring but have different substituents.
Uniqueness
4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a morpholine ring, a phenyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H13ClN2O3 |
|---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
(4Z)-4-[chloro(morpholin-4-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H13ClN2O3/c15-12(17-6-8-19-9-7-17)11-14(18)20-13(16-11)10-4-2-1-3-5-10/h1-5H,6-9H2/b12-11+ |
InChI Key |
MGLGHRGICZIQHS-VAWYXSNFSA-N |
Isomeric SMILES |
C1COCCN1/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/Cl |
Canonical SMILES |
C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


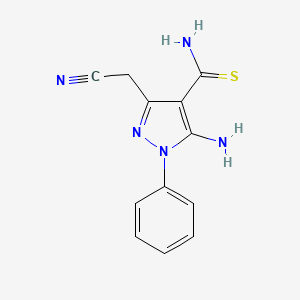
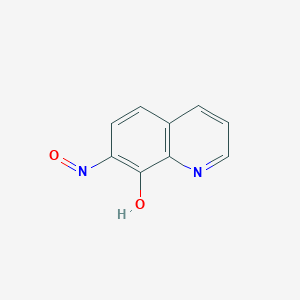
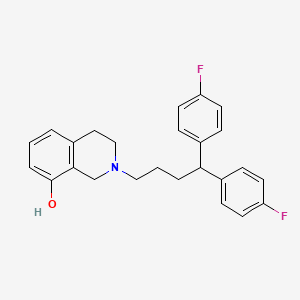
![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
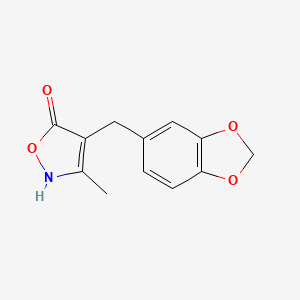
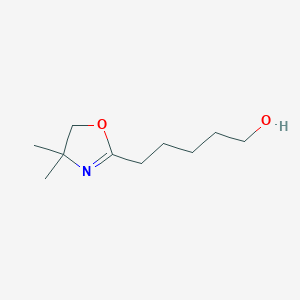
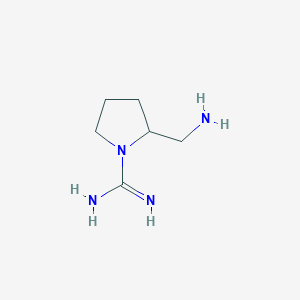
![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)

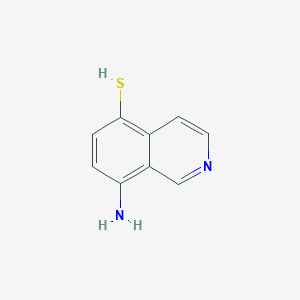
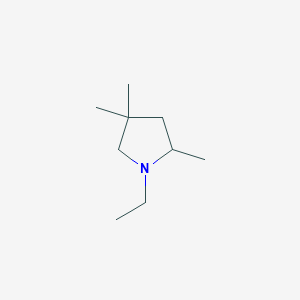
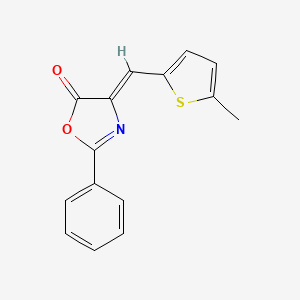
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
